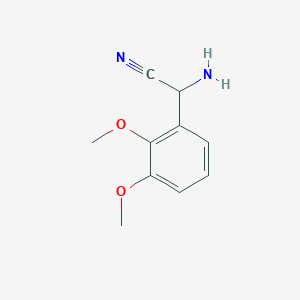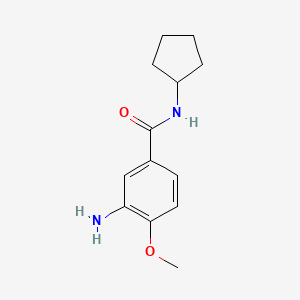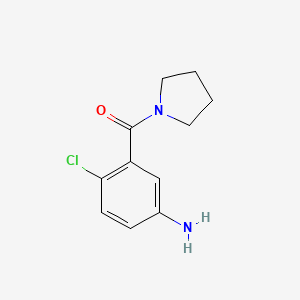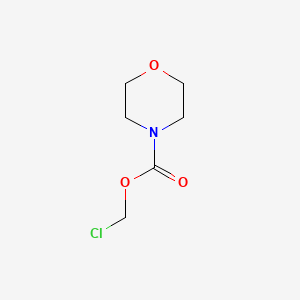
Chloromethyl morpholine-4-carboxylate
Overview
Description
Spectroscopic Characterization and Charge-Transfer Complexes
The interaction between morpholine and chloranilic acid (cla) and picric acid (pa) has been studied, revealing the formation of stable charge-transfer complexes. These complexes, involving morpholine nitrogen as the donor site, were characterized using various spectroscopic techniques, including (1)HNMR, IR, UV-vis, and X-ray crystal structure analysis. The association constant and molar extinction coefficient were determined using Benesi-Hildebrand methods, providing insight into the strength of these interactions .
Synthesis of Morpholine Derivatives and Biological Evaluation
A series of new morpholine derivatives were synthesized, starting from aromatic organic acids and progressing through ester formation, nucleophilic substitution, and cyclization to yield oxadiazoles. These compounds were then reacted with 4-(2-chloroethyl)morpholine hydrochloride to produce the final derivatives. Spectral data from 1D-NMR, EI-MS, and IR supported the structural elucidation. The derivatives exhibited promising antibacterial and hemolytic activities, suggesting potential for further biological applications .
Antitumor Activity of Morpholino-Indazole Derivative
The synthesis of a morpholino-indazole derivative with antitumor properties was achieved through a condensation reaction. The crystal structure of the compound was determined, and it showed significant inhibitory effects on the proliferation of A549 and BGC-823 cancer cell lines. This study highlights the potential of morpholine derivatives in the development of new anticancer agents .
Crystal Structure of N-(2-Chloroethyl)morpholine-4-carboxamide
N-(2-Chloroethyl)morpholine-4-carboxamide was synthesized and its crystal structure was analyzed. The compound crystallized with four molecules in the asymmetric unit, linked by N—H⋯O=C hydrogen bonds, forming chains along the crystal axis. This structural information is crucial for understanding the compound's interactions and potential applications .
Synthesis and Transformation of Chloromethyl-tetrahydro-β-carboline
The synthesis of chloromethyl-tetrahydro-β-carbolines and their subsequent rearrangement under the influence of nucleophilic reagents was explored. This study provides valuable information on the reactivity of these compounds and their potential use in the synthesis of more complex structures .
Biotransformation of an Anticonvulsant Morpholine Derivative
The metabolism of a morpholine-containing anticonvulsant was studied in rats, revealing multiple metabolites formed through various oxidative and reductive processes. The study provides insight into the metabolic pathways and potential interactions of this class of compounds .
Molluscicidal Activity of a Morpholine Derivative
A morpholine-containing compound was synthesized and its crystal structure was determined. The compound showed effective molluscicidal activity, indicating its potential use in pest control. The dihedral angles between the rings in the molecule were determined by X-ray analysis, which could be related to its biological activity .
Synthesis and DFT Studies of a Novel Morpholine Derivative
A novel morpholine derivative was synthesized and characterized using spectroscopic methods and density functional theory (DFT) calculations. The study explored its nonlinear optical properties, thermal behavior, and electronic transitions, suggesting its potential as a future NLO material .
Scientific Research Applications
Corrosion Inhibition
N-(2-chloroethyl)morpholine-4-carboxamide, a derivative of chloromethyl morpholine-4-carboxylate, demonstrates significant effectiveness as a corrosion inhibitor for mild steel in acidic environments. This compound, alongside others like N-(2-chloroethyl)tiomorpholine-4-carboxamide and N,N-bis(2-chloroethyl)piperazine-1,4-dicarboxamide, was studied using atomic absorption spectroscopy, gravimetry, and thermometry. The efficiency of these compounds as corrosion inhibitors was established, with increased efficacy at higher concentrations and lower temperatures (Nnaji et al., 2017).
Synthesis and Complexation with Metals
Chloromethyl morpholine derivatives have been utilized in synthesizing complex compounds with metals. For instance, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with organometallic reactants led to the creation of novel compounds, which were then complexed with palladium(II) and mercury(II). These compounds are significant due to their unique structural properties and potential applications in material science and chemistry (Singh et al., 2000).
Role in Synthetic Chemistry
Chloromethyl morpholine-4-carboxylate and its derivatives play a crucial role in synthetic chemistry. They have been used in various reactions, including nucleophilic substitution and rearrangement processes, to create a wide range of novel compounds. This versatility underscores the compound's importance in developing new materials and pharmaceuticals (Zagorevskii et al., 1980).
Pharmaceutical Applications
In the pharmaceutical industry, chloromethyl morpholine-4-carboxylate derivatives have been synthesized for potential use in medication development. For example, derivatives have been created as part of efforts to develop new quinazolinone-based compounds. These efforts showcase the compound's relevance in creating novel pharmaceutical agents (Acharyulu et al., 2008).
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a closely related compound, was synthesized for use in peptidomimetic chemistry. Its synthesis and compatibility with solid-phase peptide synthesis highlight its potential in creating peptide-like structures for various applications, including drug development (Sladojevich et al., 2007).
Safety and Hazards
Chloromethyl morpholine-4-carboxylate is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and skin thoroughly after handling .
properties
IUPAC Name |
chloromethyl morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXLWSDJXYETLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291222 | |
| Record name | Chloromethyl 4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl morpholine-4-carboxylate | |
CAS RN |
93765-68-5 | |
| Record name | Chloromethyl 4-morpholinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93765-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl 4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201291222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
![1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038873.png)
![[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B3038874.png)
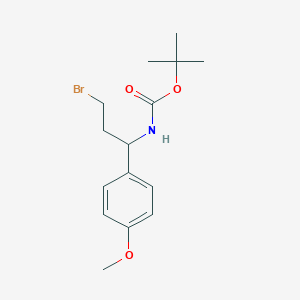
![2-[(3,4-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carbaldehyde](/img/structure/B3038876.png)
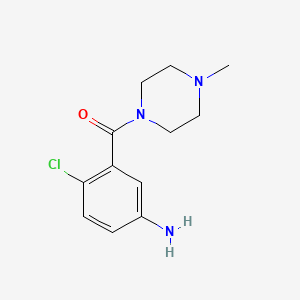
![2-[(Cyclopropylcarbonyl)(methyl)amino]acetic acid](/img/structure/B3038883.png)


